Nitrosation Yield: Propionic Acid Co-Crystal Medium Outperforms Acetic Acid
In the nitrosation of 3-methoxyphenol to 5-methoxy-2-nitrosophenol, using the propionic acid system (which forms the target 1:1 co-crystal in situ) delivers a 66% isolated yield with a 95:5 regioisomer ratio when water is present in the work-up, compared with only 54% yield when propionic acid is replaced by acetic acid under otherwise analogous conditions [1]. The selectivity advantage is attributed to the ability of anhydrous propionic acid to suppress competitive attack at the 4-position, whereas water or weaker acids erode this control [2].
| Evidence Dimension | Isolated yield of 5-methoxy-2-nitrosophenol |
|---|---|
| Target Compound Data | 66% (Example 1: propionic acid, –5 to 0 °C, water added in work-up); 56% (Example 2: propionic acid, –5 to 0 °C, no water added) |
| Comparator Or Baseline | 54% (Example 3: acetic acid, 20–25 °C) |
| Quantified Difference | +12 percentage points (66% vs 54%) favoring propionic acid system; regioisomer ratio 95:5 vs not reported for acetic acid |
| Conditions | 3-Methoxyphenol (0.1 mol), NaNO₂ (0.1 mol), acid solvent (100 mL); temperature as specified; product isolated by filtration. U.S. Patent 5,250,741, Examples 1–3. |
Why This Matters
A 12% absolute yield improvement directly reduces raw material cost per kilogram of isolated nitrosophenol intermediate and minimizes waste from the competing 3-methoxy-4-nitrosophenol isomer, which otherwise requires chromatographic removal.
- [1] Maleski, R. J. U.S. Patent 5,250,741, 1993. Examples 1–3 (columns 5–6). View Source
- [2] Maleski, R. J. A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols via Regioselective Nitrosation of Resorcinol Monoethers. Synth. Commun. 1993, 23, 343–348. View Source
